molecular formula C9H18ClNO2 B1448352 (1-Amino-4-methylcyclohexyl)acetic acid hydrochloride CAS No. 1797886-61-3

(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride

Cat. No. B1448352
CAS RN: 1797886-61-3
M. Wt: 207.7 g/mol
InChI Key: MZQMLEHXTGNLIU-UHFFFAOYSA-N
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Description

“(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride” is a synthetic compound belonging to the family of cyclohexylamines. It has a CAS Number of 1797886-61-3 . The compound is typically available in powder form .


Molecular Structure Analysis

The molecular formula of “(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride” is C9H18ClNO2. The InChI code is 1S/C9H17NO2.ClH/c1-7-2-4-9(10,5-3-7)6-8(11)12;/h7H,2-6,10H2,1H3,(H,11,12);1H .


Physical And Chemical Properties Analysis

“(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride” is a powder that is stored at room temperature . The molecular weight of the compound is 207.7 g/mol.

Scientific Research Applications

Applications in Environmental and Industrial Processes

  • Environmental Remediation and Industrial Applications : Organic acids, including acetic acid and its derivatives, play a significant role in environmental remediation and various industrial processes. These compounds are utilized for formation damage removal, dissolution of minerals, and as corrosion inhibitors in cleaning processes for ferrous and non-ferrous metals in acidic solutions. Organic acids' effectiveness in these applications is attributed to their ability to act as less corrosive alternatives to traditional acids like hydrochloric acid (HCl), offering benefits in terms of safety and environmental impact. Additionally, organic acids are applied in oil and gas operations for acidizing jobs, showcasing their versatility in enhancing production efficiency and addressing specific operational challenges (Alhamad et al., 2020; Goyal et al., 2018).

Biochemical Research and Applications

  • Biochemical Insights and Applications : Studies on the interactions of organic acids with biological systems, including their role in microbial metabolism and potential therapeutic applications, provide a foundation for understanding the biochemical significance of compounds like "(1-Amino-4-methylcyclohexyl)acetic acid hydrochloride." Organic acids are involved in various biochemical pathways, influencing microbial growth and metabolism, which could be pertinent to research on antibiotics, microbial ecology, and bioremediation strategies. The exploration of organic acids in pharmacological contexts, particularly their anti-inflammatory, antimicrobial, and antioxidant properties, also highlights the potential for therapeutic applications and drug development (Michálková & Leszczynski, 2011; Naveed et al., 2018).

Advanced Materials and Chemical Synthesis

  • Chemical Synthesis and Material Science : The role of organic acids and their derivatives in chemical synthesis and the development of advanced materials is an area of significant research interest. These compounds serve as precursors or catalysts in the synthesis of complex molecules and materials, offering pathways to novel properties and functionalities. The versatility of organic acids in chemical reactions, including esterification, polymerization, and catalysis, underscores their importance in material science, pharmaceuticals, and nanotechnology (Issac & Tierney, 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(1-amino-4-methylcyclohexyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7-2-4-9(10,5-3-7)6-8(11)12;/h7H,2-6,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQMLEHXTGNLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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